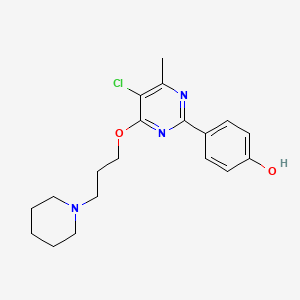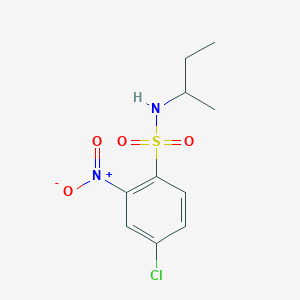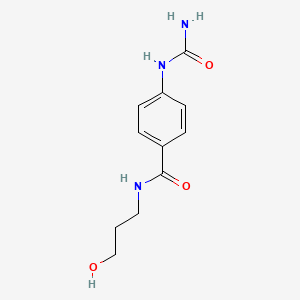
(R)-3-(2,2,2-Trifluoroacetamido)-2,3-dihydro-1H-inden-5-yl 2-chloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(2,2,2-Trifluoroacetamido)-2,3-dihydro-1H-inden-5-yl 2-chloroacetate is a synthetic organic compound It features a trifluoroacetamido group, a dihydroindenyl moiety, and a chloroacetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2,2,2-Trifluoroacetamido)-2,3-dihydro-1H-inden-5-yl 2-chloroacetate typically involves multiple steps:
Formation of the dihydroindenyl core: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the trifluoroacetamido group: This step often involves the reaction of the dihydroindenyl intermediate with trifluoroacetic anhydride in the presence of a base.
Esterification with chloroacetic acid: The final step involves the esterification of the intermediate with chloroacetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroindenyl moiety.
Reduction: Reduction reactions could target the trifluoroacetamido group or the ester functionality.
Substitution: The chloroacetate group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can react with the chloroacetate group under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in the formation of new amide or ester linkages.
科学的研究の応用
Chemistry
In chemistry, ®-3-(2,2,2-Trifluoroacetamido)-2,3-dihydro-1H-inden-5-yl 2-chloroacetate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. The trifluoroacetamido group is known to enhance the metabolic stability and bioavailability of compounds, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the trifluoroacetamido group suggests possible applications in the development of pharmaceuticals with improved pharmacokinetic properties.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
作用機序
The mechanism of action of ®-3-(2,2,2-Trifluoroacetamido)-2,3-dihydro-1H-inden-5-yl 2-chloroacetate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoroacetamido group could enhance binding affinity and selectivity for certain molecular targets.
類似化合物との比較
Similar Compounds
®-3-(2,2,2-Trifluoroacetamido)-2,3-dihydro-1H-inden-5-yl acetate: Similar structure but lacks the chloroacetate group.
®-3-(2,2,2-Trifluoroacetamido)-2,3-dihydro-1H-inden-5-yl 2-bromoacetate: Similar structure but with a bromoacetate group instead of chloroacetate.
Uniqueness
The presence of the chloroacetate group in ®-3-(2,2,2-Trifluoroacetamido)-2,3-dihydro-1H-inden-5-yl 2-chloroacetate makes it unique compared to its analogs. This group can participate in specific chemical reactions, such as nucleophilic substitution, which can be leveraged in synthetic chemistry.
特性
分子式 |
C13H11ClF3NO3 |
|---|---|
分子量 |
321.68 g/mol |
IUPAC名 |
[(3R)-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-5-yl] 2-chloroacetate |
InChI |
InChI=1S/C13H11ClF3NO3/c14-6-11(19)21-8-3-1-7-2-4-10(9(7)5-8)18-12(20)13(15,16)17/h1,3,5,10H,2,4,6H2,(H,18,20)/t10-/m1/s1 |
InChIキー |
XRDSCFHKHGGCDR-SNVBAGLBSA-N |
異性体SMILES |
C1CC2=C([C@@H]1NC(=O)C(F)(F)F)C=C(C=C2)OC(=O)CCl |
正規SMILES |
C1CC2=C(C1NC(=O)C(F)(F)F)C=C(C=C2)OC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{(2S)-1-[(3-fluorophenyl)amino]-1-oxo-3-phenylpropan-2-yl}-3-hydroxyquinoxaline-1(2H)-carboxamide](/img/structure/B14897384.png)





![Ethyl 5,5-difluoro-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14897421.png)
![N-(furan-2-ylmethyl)-2-[(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14897425.png)
![2-[(2-bromoprop-2-en-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14897431.png)




